5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazine core, a pyridine moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the ethylsulfanyl group. The next steps involve the formation of the sulfonamide linkage and the attachment of the pyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phthalazine and pyridine moieties can engage in π-π stacking interactions or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(METHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
- 5-[4-(PROPYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 5-[4-(ETHYLSULFANYL)PHTHALAZIN-1-YL]-2-METHYL-N-[(PYRIDIN-3-YL)METHYL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylsulfanyl group, in particular, can enhance the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
5-(4-ethylsulfanylphthalazin-1-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S2/c1-3-30-23-20-9-5-4-8-19(20)22(26-27-23)18-11-10-16(2)21(13-18)31(28,29)25-15-17-7-6-12-24-14-17/h4-14,25H,3,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCHFSHJIOSEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)C)S(=O)(=O)NCC4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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